(3-(Diphenylamino)phenyl)boronic acid CAS number 943899-12-5
(3-(Diphenylamino)phenyl)boronic acid CAS number 943899-12-5
An In-depth Technical Guide to (3-(Diphenylamino)phenyl)boronic acid (CAS 943899-12-5)
Introduction
(3-(Diphenylamino)phenyl)boronic acid, identified by CAS number 943899-12-5, is a sophisticated bifunctional organic compound that has garnered significant interest within the scientific community. Structurally, it integrates two key chemical motifs: a triarylamine (specifically, a diphenylamino group) and a boronic acid. This unique combination makes it an exceptionally valuable and versatile building block in modern organic synthesis. The boronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the triphenylamine core imparts crucial electronic and photophysical properties.
This guide is intended for researchers, synthetic chemists, and material scientists. It provides a comprehensive overview of the compound's properties, a detailed examination of its synthesis and core reactivity, and an exploration of its principal applications in the high-stakes fields of pharmaceutical development and organic electronics. As a Senior Application Scientist, the focus herein is not merely on procedure, but on the underlying chemical principles and strategic considerations that drive its use in advanced applications.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key characteristics of (3-(Diphenylamino)phenyl)boronic acid are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 943899-12-5 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆BNO₂ | [1][2] |
| Molecular Weight | 289.14 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically available at ≥95% or ≥98% | [2][3] |
| Storage Conditions | Store under inert atmosphere, refrigerated (2-8°C) | [1][2] |
| InChI Key | MYCPKZJMLZZINQ-UHFFFAOYSA-N | [2] |
| SMILES | OB(O)c1cccc(c1)N(c2ccccc2)c3ccccc3 | [1] |
Synthesis Pathway: A Strategic Approach
The synthesis of (3-(Diphenylamino)phenyl)boronic acid is a multi-step process that relies on precise control of reaction conditions, particularly the use of organometallic intermediates. The most common and strategically sound approach begins with the precursor 3-bromo-N,N-diphenylaniline.
The core of the synthesis is a lithium-halogen exchange reaction, a powerful method for creating a nucleophilic aryl anion from an aryl halide.[5] This is immediately followed by trapping the newly formed organolithium species with a boron electrophile, typically a borate ester like triisopropyl borate. The final step is a simple acidic hydrolysis to yield the desired boronic acid.
Causality in Synthesis:
-
Low Temperature (-78 °C): The lithium-halogen exchange and subsequent borylation are performed at cryogenic temperatures to prevent side reactions. Organolithium reagents are highly basic and can react with the solvent (THF) or engage in undesired coupling if the temperature is not strictly controlled.[5]
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice for this transformation due to its high reactivity and commercial availability.[5]
-
Borate Ester: Triisopropyl borate is used as the boron source. It is a mild electrophile that efficiently traps the aryllithium intermediate. The resulting boronate ester is stable enough for workup but is readily hydrolyzed to the boronic acid under acidic conditions.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of (3-(Diphenylamino)phenyl)boronic acid stems from its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[6][7] It allows for the coupling of our boronic acid with a wide variety of organic halides (R-X) and pseudohalides (e.g., triflates) to construct complex biaryl and substituted aromatic systems.[8]
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9][10]
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[10]
-
Transmetalation: This is the crucial step where the organic group from the boron atom is transferred to the palladium center. The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the R² group (in our case, the (diphenylamino)phenyl moiety) to the palladium, displacing the halide.[6][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]
Key Applications
The strategic value of (3-(Diphenylamino)phenyl)boronic acid lies in its ability to introduce the functional triphenylamine (TPA) scaffold into larger molecular architectures.
Organic Electronics & OLED Technology
The TPA moiety is a cornerstone of materials for organic electronics. It is an electron-rich, propeller-shaped molecule known for its excellent hole-transporting capabilities and high thermal stability.[12][13] These properties are essential for the hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs).[14][15]
(3-(Diphenylamino)phenyl)boronic acid serves as a critical intermediate for synthesizing complex, high-performance materials for OLEDs.[16][17] Using Suzuki coupling, this building block can be incorporated into polymers or larger small molecules designed to be host materials, emissive materials, or charge transporters, ultimately leading to devices with higher efficiency, better color purity, and longer operational lifetimes.[18][19][20]
Pharmaceutical Synthesis & Drug Discovery
In medicinal chemistry, boronic acids are indispensable tools for the rapid construction of complex molecules that often form the core of new drug candidates.[21][22] The Suzuki reaction enables the efficient creation of biaryl structures, a common and privileged motif in many pharmaceuticals.[21]
While (3-(Diphenylamino)phenyl)boronic acid is primarily an intermediate, its use allows for the synthesis of novel compounds for screening libraries. The TPA core, while best known in materials science, can be explored for its potential interactions with biological targets. Furthermore, the broader class of boronic acid-containing compounds has yielded FDA-approved drugs, such as the proteasome inhibitor Bortezomib, underscoring the importance of this functional group in drug design and development.[23][24][25]
Experimental Protocols
The following protocols are provided as illustrative examples for trained chemists. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of (3-(Diphenylamino)phenyl)boronic acid
This protocol is based on a standard lithium-halogen exchange followed by borylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-diphenylaniline (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.3 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 45 minutes to complete the lithium-halogen exchange.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming & Quench: After the addition is complete, allow the mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol describes a typical coupling of the title compound with a generic aryl bromide.
-
Setup: To a reaction vial, add (3-(Diphenylamino)phenyl)boronic acid (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent mixture, for example, a 3:1 ratio of toluene and water.
-
Degassing: Seal the vial and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
(3-(Diphenylamino)phenyl)boronic acid (CAS 943899-12-5) stands out as a high-value synthetic intermediate, bridging the gap between fundamental organic synthesis and applied sciences. Its dual-functionality—a reactive boronic acid for robust C-C bond formation and a high-performance triarylamine core for favorable electronic properties—makes it an enabling tool for innovation. For researchers in drug discovery, it offers a direct route to novel molecular scaffolds. For scientists in materials science, it is a key building block for the next generation of OLEDs and other organic electronic devices. A mastery of its synthesis and reactivity is therefore a mastery of a key technique in the modern chemist's arsenal.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Thomas, A. A., & Denmark, S. E. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 425-433). Royal Society of Chemistry. [Link]
-
Al-Rawashdeh, A., Al-Qtaishat, S., & Zalloum, H. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6563. [Link]
-
BoronPharm. 943899-12-5 | (3-(Diphenylamino)phenyl)boronic acid. [Link]
-
Chemsrc. (3-(diphenylamino)phenyl)boronic acid(CAS#:943899-12-5). [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2765. [Link]
-
Mondal, B., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Hrobonova, K., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Staudigel, J., et al. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Journal of Applied Physics, 87(1), 269-277. [Link]
-
Rybakiewicz, R., et al. (2014). Triarylamine Substituted Arylene Bisimides as Solution Processable Organic Semiconductors for Field Effect Transistors. Effect of Substituent Position on Their Spectroscopic, Electrochemical, Structural, and Electrical Transport Properties. The Journal of Physical Chemistry C, 118(1), 17-27. [Link]
-
LookChem. Cas 943899-12-5, (3-(diphenylamino)phenyl)boronic acid. [Link]
-
Wang, J., Liu, K., Ma, L., & Zhan, X. (2016). Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells. Chemical Reviews, 116(23), 14675-14725. [Link]
-
Wu, J. T., et al. (2011). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices. ACS Applied Materials & Interfaces, 3(8), 2913-2919. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. [Link]
-
ChemBK. 3-Bromo-N,N-Diphenylaniline. [Link]
-
PubChem. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. [Link]
-
PubChemLite. 3-bromo-n,n-diphenylaniline (C18H14BrN). [Link]
-
Transformation Tutoring. Starting with benzene, design a synthesis 3-Bromoaniline. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Liu, C., et al. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances, 3(2), 526-531. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Modern OLED Technology. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Science Behind OLEDs: Understanding the Role of 4-(Dibiphenyl-4-ylamino)phenylboronic Acid. [Link]
-
Ncokazi, K. K., & Kaye, P. T. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(9), 13638-13663. [Link]
-
Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
PubChem. 4-Bromodiphenylamine. [Link]
Sources
- 1. 943899-12-5|(3-(Diphenylamino)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (3-(Diphenylamino)phenyl)boronic acid | 943899-12-5 [sigmaaldrich.com]
- 3. boronpharm.com [boronpharm.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PTAA:ポリトリアリルアミン半導体 [sigmaaldrich.com]
- 16. lookchem.com [lookchem.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]



